molecular formula C16H10N2O6 B15435956 2-[(3-Nitro-2-oxo-2H-chromen-4-yl)amino]benzoic acid CAS No. 87024-58-6

2-[(3-Nitro-2-oxo-2H-chromen-4-yl)amino]benzoic acid

Cat. No.: B15435956
CAS No.: 87024-58-6
M. Wt: 326.26 g/mol
InChI Key: JMIGCNLIHAMFLS-UHFFFAOYSA-N
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Description

2-[(3-Nitro-2-oxo-2H-chromen-4-yl)amino]benzoic acid is a synthetic coumarin derivative of interest in medicinal chemistry and biological research. The compound features a coumarin core, a scaffold known for a wide spectrum of biological activities, fused with a benzoic acid group via an amino linker and a nitro substituent . The coumarin structure is a privileged scaffold in drug discovery, with documented scientific interest in its antitumor, antioxidant, and antibacterial properties . The presence of the nitro group and the carboxylic acid functional group on this molecule provides handles for further chemical modification, making it a valuable intermediate for the synthesis of more complex derivatives for structure-activity relationship (SAR) studies. Researchers can utilize this compound in the exploration of novel bioactive molecules, particularly in the development of enzyme inhibitors and cytotoxic agents. Its mechanism of action is likely tied to its specific molecular structure, which may allow it to interact with enzymatic active sites or other biological targets; for instance, analogous compounds with an aminothiazole core have been identified as allosteric inhibitors of the cancer-related kinase CK2α . This product is intended for laboratory research purposes only. It is not approved for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

CAS No.

87024-58-6

Molecular Formula

C16H10N2O6

Molecular Weight

326.26 g/mol

IUPAC Name

2-[(3-nitro-2-oxochromen-4-yl)amino]benzoic acid

InChI

InChI=1S/C16H10N2O6/c19-15(20)9-5-1-3-7-11(9)17-13-10-6-2-4-8-12(10)24-16(21)14(13)18(22)23/h1-8,17H,(H,19,20)

InChI Key

JMIGCNLIHAMFLS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C(=O)O2)[N+](=O)[O-])NC3=CC=CC=C3C(=O)O

Origin of Product

United States

Biological Activity

2-[(3-Nitro-2-oxo-2H-chromen-4-yl)amino]benzoic acid is a synthetic compound belonging to the class of chromenone derivatives. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including antibacterial, antifungal, and anticancer properties. The presence of a nitro group at the 3-position and an amino group contributes to its potential therapeutic applications.

Chemical Structure

The molecular formula of this compound is C12H10N2O6C_{12}H_{10}N_{2}O_{6}, with a molecular weight of 278.22 g/mol. The compound features a chromenone core, which is known for its bioactivity.

Antibacterial Activity

Studies have shown that compounds with similar chromenone structures exhibit significant antibacterial properties. For instance, derivatives of 3-nitrochromenone have demonstrated efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve the inhibition of bacterial enzyme activity and disruption of cell wall synthesis .

Antifungal Activity

The antifungal potential of this compound has also been explored. Similar compounds have been reported to inhibit fungal growth by targeting key metabolic pathways within fungal cells. For example, studies indicate that chromenone derivatives can interfere with ergosterol biosynthesis, a critical component of fungal cell membranes .

Anticancer Properties

The anticancer activity of this compound is particularly noteworthy. Research indicates that chromenone derivatives can induce apoptosis in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS) and modulation of signaling pathways involved in cell survival and proliferation. Molecular docking studies suggest that this compound may interact with specific cancer-related proteins, enhancing its therapeutic potential .

Comparative Analysis with Related Compounds

Compound NameStructure FeaturesBiological Activity
This compoundNitro group, amino benzoic acidAntibacterial, antifungal, anticancer
Coumarin derivativesChromenone core without nitro groupAntimicrobial
FlavonoidsPolyphenolic structureAntioxidant
NaphthoquinonesQuinone structureCytotoxic

Case Studies

  • Antibacterial Efficacy : A study conducted on various synthesized derivatives of 3-nitrochromenones revealed moderate to significant antibacterial activity against S. aureus and E. coli. The zones of inhibition were measured in response to varying concentrations of the compounds, demonstrating a dose-dependent effect .
  • Anticancer Mechanism : In vitro studies on cancer cell lines treated with this compound indicated a marked decrease in cell viability and induction of apoptosis. Flow cytometry analysis confirmed that treated cells exhibited increased levels of ROS and activation of caspases, suggesting a clear apoptotic pathway .

Comparison with Similar Compounds

Structural Analogues

a. 4-(3-Chloro-2-(4-nitrophenyl)-4-oxoazetidin-1-yl)benzoic Acid ()

  • Core Structure: Contains a β-lactam (azetidinone) ring instead of a coumarin core. The nitro group is on the phenyl substituent rather than the heterocyclic ring.
  • Functional Groups: A chlorinated azetidinone and benzoic acid.

b. 2-Hydroxy-4-Substituted-3-(4,6-Disubstituted-Benzothiazolyl-2-Azo) Benzoic Acid Derivatives ()

  • Core Structure: Azo-linked benzothiazole and benzoic acid, contrasting with the amino-linked coumarin-benzoic acid structure.
  • Electronic Properties : The azo group (−N=N−) introduces extended conjugation, affecting UV-Vis absorption (λ_max ~450 nm) and redox behavior.
  • Acidity: pKa values for carboxylic (2.85–3.10) and phenolic protons (9.45–10.20) were reported, influenced by substituent effects .

c. 2-Ethoxy-4-[2-[[(1S)-3-Methyl-1-(2-piperidin-1-ylphenyl)butyl]amino]-2-oxoethyl]benzoic Acid ()

  • Core Structure: A complex benzoic acid derivative with piperidine and ethoxy groups, designed for pharmacological use (e.g., Novonorm).
  • Bioactivity : Targets insulin secretion, highlighting how diverse substituents on benzoic acid scaffolds can tailor biological function .
Physicochemical and Spectroscopic Properties
Property 2-[(3-Nitro-2-oxo-2H-chromen-4-yl)amino]benzoic Acid 4-(3-Chloro-2-(4-nitrophenyl)-4-oxoazetidin-1-yl)benzoic Acid 2-Hydroxy-4-methyl-3-(4,6-dimethylbenzothiazolyl-2-azo)benzoic Acid
Melting Point Not reported 220–225°C 250–252°C
pKa (Carboxylic) Estimated ~2.5–3.5* Not reported 2.85
UV λ_max (nm) Expected ~300–350 (coumarin π→π*) Not reported 450 (azo n→π*)
Key Functional Groups Nitrocoumarin, amino, benzoic acid Azetidinone, nitro, benzoic acid Azo, benzothiazole, hydroxy, benzoic acid

*Predicted based on benzoic acid analogs.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-[(3-Nitro-2-oxo-2H-chromen-4-yl)amino]benzoic acid, and how are intermediates characterized?

  • Methodology : Multi-step synthesis often involves coupling nitro-substituted chromenones with aminobenzoic acid derivatives. For example, a nitro group can be introduced via nitration of the chromenone core, followed by nucleophilic aromatic substitution with 2-aminobenzoic acid. Key intermediates should be purified using column chromatography and characterized via 1H NMR (e.g., 200–400 MHz in DMSO-d6) and mass spectrometry (ESI-MS or MALDI-TOF) .
  • Purity Monitoring : Reaction progress is tracked via thin-layer chromatography (TLC) (e.g., hexane/EtOH 1:1) and HPLC (C18 column, UV detection at 254 nm) to ensure >95% purity .

Q. How can researchers validate the structural integrity and purity of this compound?

  • Analytical Techniques :

  • Elemental Analysis (CHN) : Confirm elemental composition (e.g., C, H, N within ±0.3% of theoretical values) .
  • UV-Vis Spectroscopy : Detect chromophore absorption bands (e.g., λmax ~300–350 nm for nitroaromatic and coumarin moieties) .
  • High-Resolution NMR : Assign peaks using 2D NMR (COSY, HSQC) to resolve overlapping signals, particularly in the aromatic and carbonyl regions .
    • Crystallography : Single-crystal X-ray diffraction (using SHELX or WinGX ) resolves bond lengths and angles, with anisotropic displacement parameters refined to R1 < 0.05 .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR peak splitting or unexpected coupling constants) be resolved?

  • Root Cause Analysis :

  • Dynamic Effects : Conformational flexibility or tautomerism (e.g., keto-enol equilibria in the coumarin ring) may cause splitting. Variable-temperature NMR (VT-NMR) from 25°C to 60°C can stabilize signals .
  • Solvent Artifacts : Deuterated solvents (DMSO-d6 or CDCl3) may interact with polar functional groups. Compare spectra across solvents to identify shifts .
    • Computational Validation : Optimize geometry using DFT calculations (B3LYP/6-31G*) and simulate NMR spectra with software like Gaussian to match experimental data .

Q. What strategies optimize reaction yields in the presence of electron-withdrawing groups (e.g., nitro)?

  • Catalytic Enhancements :

  • Use palladium catalysts (e.g., Pd/C) for hydrogenation steps to reduce competing side reactions .
  • Microwave-Assisted Synthesis : Accelerate coupling reactions (e.g., 45°C for 1–2 hours) to improve regioselectivity .
    • Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility of nitro-substituted intermediates, while additives like K2CO3 neutralize acidic byproducts .

Q. How can researchers investigate the pharmacological mechanisms of this compound?

  • In Vitro Assays :

  • Enzyme Inhibition : Screen against kinases or proteases using fluorescence-based assays (e.g., FRET for protease activity). IC50 values are derived from dose-response curves .
  • Receptor Binding : Radioligand displacement assays (e.g., [3H]-labeled ligands) quantify affinity for targets like GPCRs .
    • Cellular Models : Assess cytotoxicity via MTT assays and monitor apoptotic markers (e.g., caspase-3 activation) in cancer cell lines .

Methodological Considerations

Q. What computational tools are recommended for modeling interactions between this compound and biological targets?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding poses in protein active sites (e.g., COX-2 or HDACs). Validate with MD simulations (NAMD or GROMACS) over 50–100 ns trajectories .
  • QSAR Studies : Corrogate substituent effects (e.g., nitro position) on bioactivity using DRAGON descriptors and partial least squares (PLS) regression .

Q. How should researchers address challenges in crystallizing nitro-substituted aromatic compounds?

  • Crystallization Techniques :

  • Slow evaporation from DMSO/EtOH mixtures (1:3) promotes crystal growth.
  • Seeding : Introduce microcrystals from analogous compounds to nucleate growth .
    • Twinned Data Refinement : Use SHELXL ’s TWIN/BASF commands to model overlapping lattices and improve R-factors .

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